molecular formula C13H16ClN3O3 B2380614 N'-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide CAS No. 2224426-21-3

N'-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide

Cat. No.: B2380614
CAS No.: 2224426-21-3
M. Wt: 297.74
InChI Key: GVEIPZPSEGQPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloroacetyl group attached to a morpholine ring and a benzohydrazide moiety

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-morpholin-4-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O3/c14-9-12(18)15-16-13(19)10-3-1-2-4-11(10)17-5-7-20-8-6-17/h1-4H,5-9H2,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEIPZPSEGQPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-morpholin-4-ylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety due to the controlled addition of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

    Condensation Reactions: Aldehydes and ketones are commonly used reagents.

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(2-Chloroacetyl)-2-morpholin-4-ylbenzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial and anticancer activities .

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